molecular formula C15H20N4O3S B2885369 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2310098-48-5

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2885369
CAS No.: 2310098-48-5
M. Wt: 336.41
InChI Key: ICXXWFOKOKYGPY-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core and a 2H-1,2,3-triazole-substituted branched alkyl chain. The compound’s structure combines a sulfonamide moiety—known for its hydrogen-bonding capacity and prevalence in bioactive molecules—with a rigid dihydrobenzofuran system and a triazole group. The 2H-triazole isomer (vs. 1H) may influence dipole interactions and metabolic stability due to altered nitrogen lone-pair orientations .

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11(2)14(10-19-16-6-7-17-19)18-23(20,21)13-3-4-15-12(9-13)5-8-22-15/h3-4,6-7,9,11,14,18H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXWFOKOKYGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Molecular Weight Functional Highlights
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide (Target) 2,3-Dihydrobenzofuran 2H-Triazole, methyl branch 365.42* Enhanced rigidity; 2H-triazole may reduce metabolic oxidation vs. 1H isomers
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide Benzene Cl, F, 1H-Triazole 346.81 Electron-withdrawing substituents increase sulfonamide acidity; 1H-triazole for metal binding
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole Furan, thiophene, hydroxyl 433.47* Heteroaromatic diversity (furan/thiophene) may improve solubility; benzoxazole enhances π-stacking

*Calculated from molecular formulas (target: C₁₆H₂₀N₄O₃S; : C₁₉H₁₉N₃O₅S₂).

Key Observations:

  • Core Structure Influence: The dihydrobenzofuran core in the target compound offers partial saturation, balancing rigidity and solubility, unlike the fully aromatic benzene () or benzoxazole ().
  • Substituent Effects :

    • Triazole Position : The 2H-triazole in the target compound vs. 1H-triazole () alters electronic distribution. 1H-triazoles are more prone to metabolic oxidation but may better coordinate metals in catalytic systems .
    • Electron-Withdrawing Groups : Chloro and fluoro substituents () increase sulfonamide acidity (pKa ~10–12), favoring ionic interactions in physiological environments.

Structural and Methodological Considerations

The structural elucidation of such compounds relies heavily on X-ray crystallography and refinement tools like SHELXL (). For example, ’s compound was confirmed via single-crystal X-ray analysis, a method applicable to the target compound. The use of SHELX software ensures precise determination of bond lengths, angles, and stereochemistry, critical for comparing conformational flexibility across analogs .

Biological Activity

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features:

  • Triazole Ring : Known for enhancing biological activity.
  • Benzofuran Moiety : Contributes to its structural complexity and potential interactions with biological targets.
  • Sulfonamide Group : Implicated in various biological activities including antibacterial properties.

Molecular Formula

C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S

Molecular Weight

375.4 g/mol

Antibacterial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's activity has been assessed using various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5 - 25
Escherichia coli25 - 50
Bacillus subtilis10 - 20

Antifungal Activity

Similar compounds have displayed antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups has been shown to enhance antifungal activity significantly.

Fungal StrainMIC (µg/mL)
Candida albicans1.6 - 25
Aspergillus niger12.5 - 25

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Membrane Disruption : The hydrophobic nature of the benzofuran moiety may facilitate interaction with microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The triazole ring may interfere with nucleic acid synthesis pathways in both bacteria and fungi.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of similar triazole-containing compounds against resistant strains of bacteria, reporting significant inhibition rates at low concentrations .
  • Antifungal Efficacy : Another research article in Phytopathology demonstrated that derivatives exhibited antifungal activity against agricultural pathogens, suggesting potential applications in crop protection .
  • Cytotoxicity Assessments : In vitro tests on cancer cell lines showed that related compounds induced apoptosis in human breast cancer cells (MCF-7), indicating potential anticancer properties .

Q & A

Basic Research Questions

Q. How can the synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis requires controlled conditions. Use polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres (argon/nitrogen) to minimize side reactions. Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity. Monitor reaction progress using TLC with UV visualization .
  • Key Parameters : Temperature (60–80°C for triazole coupling), stoichiometric ratios (1:1.2 for sulfonamide precursors), and catalyst selection (e.g., Cu(I) for click chemistry in triazole formation) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms benzofuran and triazole proton environments. Integrate peaks to verify substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamides for antimicrobial activity). Use microdilution assays (MIC for bacteria/fungi) and MTT assays for cytotoxicity (IC₅₀ in cancer cell lines). Include positive controls (e.g., ciprofloxacin for bacteria) and triplicate replicates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps) and sulfonamide group charge distribution .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial dihydropteroate synthase for sulfonamides). Validate with MD simulations (100 ns) to assess binding stability .

Q. How to resolve contradictory data in bioactivity studies (e.g., high in vitro vs. low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure logP (octanol/water) to evaluate lipophilicity. Use Caco-2 assays for intestinal absorption and microsomal stability tests (human liver microsomes) .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. Compare in vitro (hepatocytes) and in vivo (plasma) samples .
  • Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) to enhance bioavailability if solubility-limited .

Q. What strategies enable structure-activity relationship (SAR) studies for triazole and sulfonamide moieties?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified triazole substituents (e.g., fluorophenyl vs. methyl groups) and evaluate antibacterial IC₅₀ shifts .
  • 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with activity. Use partial least squares (PLS) regression for validation .

Q. How can reaction conditions be systematically optimized using Design of Experiments (DoE)?

  • Methodological Answer :

  • Central Composite Design : Vary temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) in a 3-factor design. Analyze via ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) maximizes yield .
  • Robustness Testing : Perturb optimal conditions (±5°C, ±10% solvent) to assess reproducibility .

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